

Application Notes and Protocols for the Spectroscopic Characterization of Fluticasone Acetate

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Compound of Interest

Compound Name: *Fluticasone acetate*

CAS No.: 80474-24-4

Cat. No.: B122915

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Introduction

Fluticasone acetate is a synthetic corticosteroid and an active pharmaceutical ingredient (API) known for its anti-inflammatory properties. It is structurally related to Fluticasone Propionate and Fluticasone Furoate.[1] The precise characterization of its chemical structure and purity is a critical step in drug development and quality control, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] Spectroscopic techniques are fundamental tools for this purpose, providing detailed information on the molecule's electronic, vibrational, and structural properties.

This document provides detailed application notes and experimental protocols for the characterization of **Fluticasone Acetate** using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy is a rapid and simple method used for the quantitative analysis of compounds containing chromophores. The fused ring system and the α,β -unsaturated ketone in the steroid nucleus of **Fluticasone Acetate** absorb UV radiation, making this technique suitable for its identification and quantification. The wavelength of maximum absorbance (λ_{\max}) is a characteristic feature used for identification, while the absorbance value is proportional to the concentration, as described by the Beer-Lambert law.^[3] This method is frequently employed for routine quality control and dissolution studies. While specific data for **Fluticasone Acetate** is not widely published, data from the closely related Fluticasone Propionate provides a reliable analytical starting point.^{[4][5]}

Experimental Protocol

- Preparation of Standard Stock Solution:
 - Accurately weigh 10 mg of **Fluticasone Acetate** reference standard and transfer it to a 100 mL volumetric flask.^{[3][4]}
 - Add a small amount of methanol (or acetonitrile) to dissolve the compound completely.^{[3][4]}
 - Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 $\mu\text{g/mL}$.^{[3][4]}
- Determination of λ_{\max} :
 - Prepare a working standard solution of 10 $\mu\text{g/mL}$ by diluting the stock solution with the solvent.^[4]
 - Scan the solution using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using the solvent as a blank.^{[3][4]}
 - Record the wavelength of maximum absorbance (λ_{\max}).
- Calibration Curve for Quantification:

- Prepare a series of standard solutions with concentrations ranging from approximately 2-20 µg/mL by diluting the stock solution.[4]
- Measure the absorbance of each solution at the predetermined λ_{\max} .
- Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r^2) should be ≥ 0.999 for a linear relationship.[6]

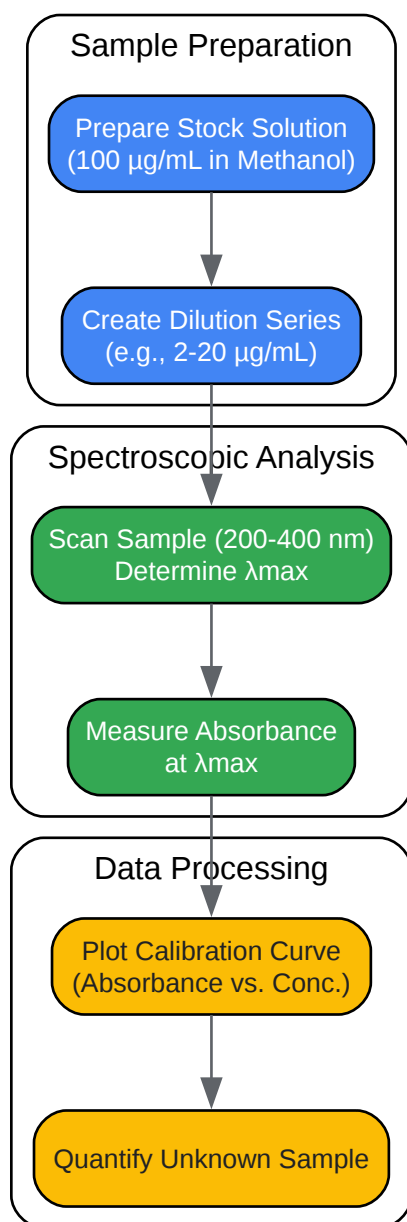
Quantitative Data

The following table summarizes typical quantitative data for Fluticasone analogues, which can be used as a reference for **Fluticasone Acetate**.

Parameter	Value	Compound Analyzed	Solvent
λ_{\max}	~236 nm	Fluticasone Propionate	Methanol
Linearity Range	2-22 µg/mL	Fluticasone Propionate	Methanol
Correlation Coefficient (r^2)	>0.99	Fluticasone Propionate	Methanol

Data adapted from studies on Fluticasone Propionate, a structurally similar compound.[3][4][5]

Experimental Workflow



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Caption: UV-Vis Spectroscopy workflow for **Fluticasone Acetate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. [7] An infrared spectrum provides a unique "molecular fingerprint" that is highly specific to the

compound being analyzed. For **Fluticasone Acetate**, FTIR can be used to confirm its identity by identifying characteristic vibrational bands, such as those from carbonyl (C=O) groups of the ketone, ester, and thioester, as well as C-F and O-H bonds.[8] According to ICH guidelines, infrared spectroscopy is a preferred method for identification testing due to its high specificity.
[2]

Experimental Protocol

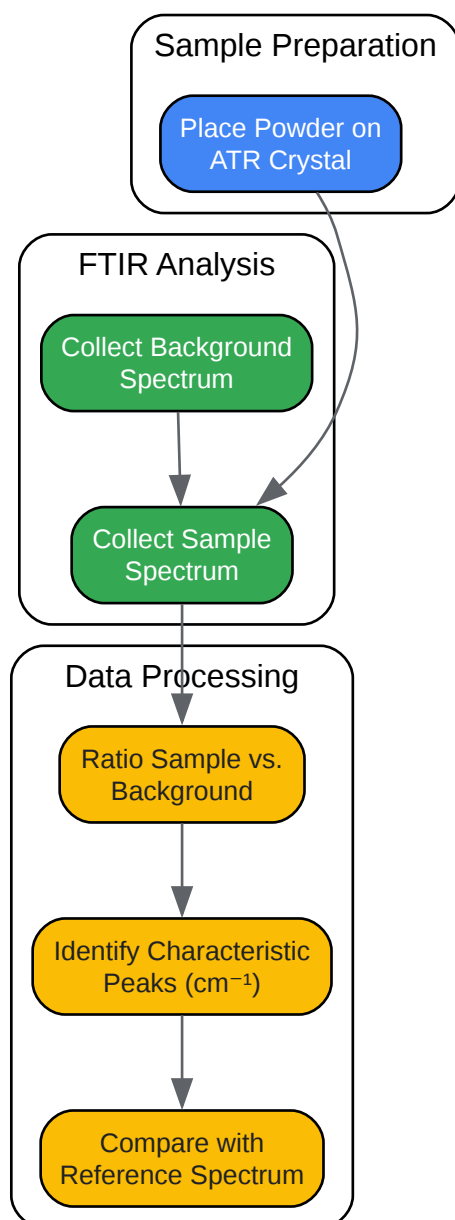
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Collect a background spectrum of the empty ATR stage.[7]
 - Place a small amount of **Fluticasone Acetate** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum over a range of 4000–500 cm^{-1} . [8]
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectral resolution should be set to 4 cm^{-1} .
- Data Analysis:
 - The collected spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
 - Identify the wavenumbers (cm^{-1}) of the major absorption bands and compare them to a reference spectrum or known characteristic frequencies for the functional groups present in **Fluticasone Acetate**.

Quantitative Data

The table below lists the expected characteristic IR absorption bands for **Fluticasone Acetate**, based on data from Fluticasone Propionate.[8]

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol)	Stretching	~3300-3500 (broad)
C=O (Ester)	Stretching	~1745
C=O (Thioester)	Stretching	~1700
C=O (α,β -unsaturated Ketone)	Stretching	~1660
C=C (Alkene)	Stretching	~1620
C-F (Fluoroalkane)	Stretching	~1000-1200

Experimental Workflow



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Caption: FTIR Spectroscopy workflow for **Fluticasone Acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[9] ^1H (proton) and ^{13}C (carbon) NMR provide detailed information about the

chemical environment of each nucleus, allowing for the complete assignment of the molecular structure. For **Fluticasone Acetate**, ^1H NMR can confirm the presence and connectivity of protons on the steroid backbone, while ^{19}F NMR can be used to analyze the fluorine atoms. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte.[10]

Experimental Protocol

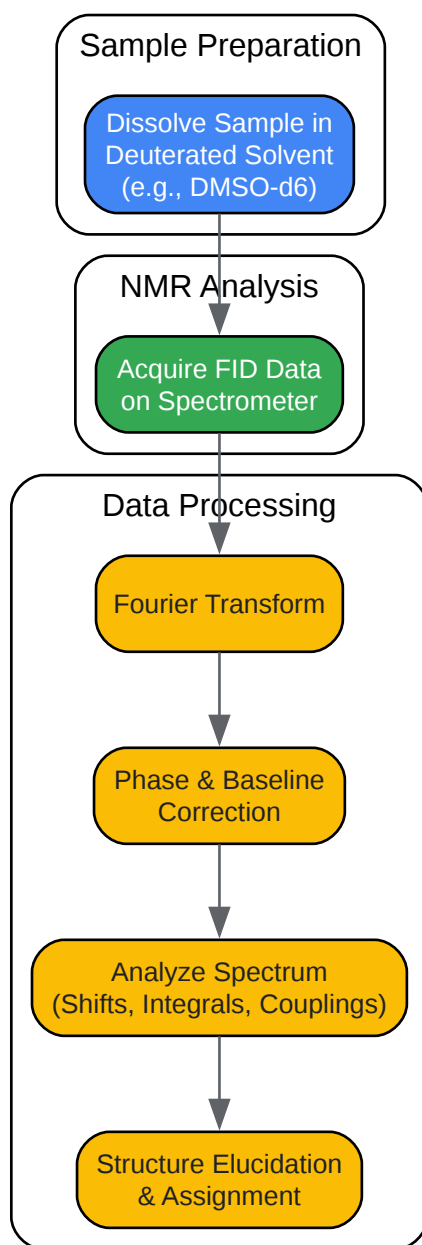
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Fluticasone Acetate** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.[10]
 - For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard (e.g., inositol) to the solution.[10]
- Data Acquisition (^1H NMR):
 - Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
 - Typical parameters include a spectral width of 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]
 - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Data Analysis:
 - Process the raw data (Free Induction Decay - FID) using a Fourier transform.
 - Perform phase and baseline corrections.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze chemical shifts (δ), coupling constants (J), and signal multiplicities (e.g., singlet, doublet) to assign the structure.

Quantitative Data

The following table presents characteristic ^1H NMR chemical shifts for key protons in Fluticasone, based on data for Fluticasone Propionate in DMSO-d_6 .[\[10\]](#)[\[11\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-4	~7.3	Doublet
H-1	~6.3	Doublet of Doublets
H-2	~6.1	Doublet
-OH	~5.5	Singlet
-SCH ₂ F	~5.8-6.0	Doublet of Doublets
Steroid Methyl Protons	~0.8 - 1.5	Singlets/Doublets

Experimental Workflow



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Caption: NMR Spectroscopy workflow for **Fluticasone Acetate**.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[12] When coupled with a separation technique like

Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities and degradation products.[13] For **Fluticasone Acetate** (MW = 486.54), electrospray ionization (ESI) in positive mode will typically generate a protonated molecular ion $[M+H]^+$ at m/z 487.5. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, producing a characteristic fragmentation pattern that confirms the structure and allows for highly selective quantification using Multiple Reaction Monitoring (MRM).[14][15]

Experimental Protocol (LC-MS/MS)

- Sample Preparation:
 - Prepare a stock solution of **Fluticasone Acetate** in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of ~ 1 $\mu\text{g/mL}$.
 - For analysis in complex matrices like plasma, a solid-phase extraction (SPE) or protein precipitation step is required.[15][16]
- LC Conditions:
 - Column: C18 reverse-phase column (e.g., 100 x 2 mm, 2 μm).[14]
 - Mobile Phase: Gradient elution using a mixture of methanol and an aqueous buffer (e.g., 1mM Ammonium Trifluoroacetate).[14]
 - Flow Rate: 0.2-0.4 mL/min.[14]
 - Injection Volume: 5-10 μL .
- MS Conditions:
 - Ionization Source: Electrospray Ionization (ESI), positive mode.[15]
 - Scan Mode: Full scan to identify the precursor ion $[M+H]^+$. Then, switch to product ion scan to determine fragmentation patterns.
 - MRM for Quantification: Monitor specific transitions from the precursor ion to its major product ions.[16]

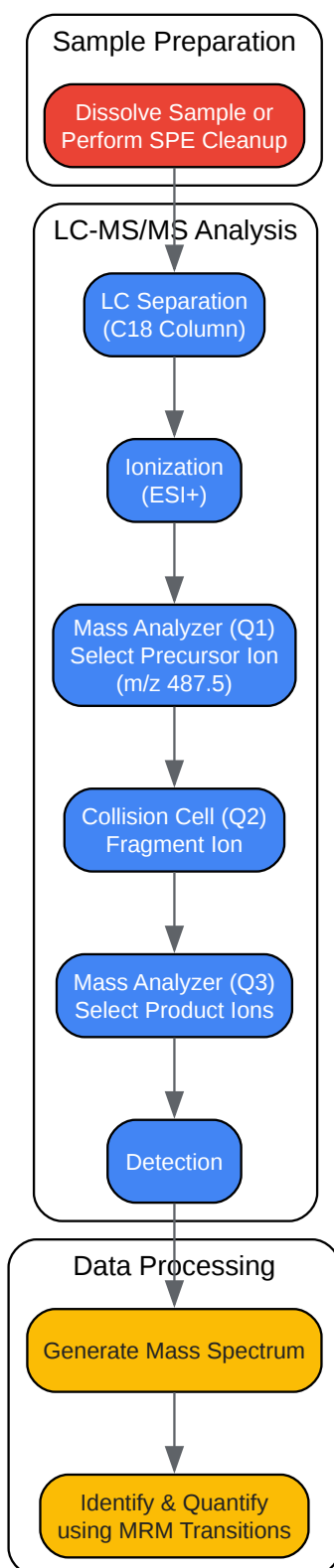
- Key Parameters: Optimize ion source gas flows, temperature, and ion spray voltage for maximum sensitivity.[15]

Quantitative Data

The table below shows the expected mass spectrometric data for **Fluticasone Acetate**, with fragmentation data inferred from the structurally similar Fluticasone Propionate and Furoate. [15][17]

Parameter	Description	Expected m/z Value
Molecular Formula	C ₂₄ H ₂₉ F ₃ O ₅ S	-
Molecular Weight	486.54 Da	-
Precursor Ion [M+H] ⁺	Protonated molecule	487.5
Major Fragment Ion 1	Loss of the acetoxy and thioester side chains	~313.1
Major Fragment Ion 2	Further fragmentation of the steroid core	~293.1

Experimental Workflow



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Caption: LC-MS/MS workflow for **Fluticasone Acetate** characterization.

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